![molecular formula C29H34N2 B14196937 2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole] CAS No. 918897-46-8](/img/structure/B14196937.png)
2,2'-(Propane-2,2-diyl)bis[5-(2,4,6-trimethylphenyl)-1H-pyrrole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is an organic compound that features a unique structure with two mesityl-substituted pyrrole rings connected to a central propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane typically involves the reaction of mesityl-substituted pyrrole with a suitable propane derivative. One common method is the condensation reaction between 5-mesityl-1H-pyrrole-2-carbaldehyde and propane-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated mesityl-pyrrole compounds.
Scientific Research Applications
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: Utilized in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can influence cellular processes and pathways, leading to potential therapeutic effects. In materials science, the compound’s electronic properties are harnessed to improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(5-phenyl-1H-pyrrole-2-yl)propane: Similar structure but with phenyl groups instead of mesityl groups.
2,2-Bis(5-tolyl-1H-pyrrole-2-yl)propane: Contains tolyl groups instead of mesityl groups.
2,2-Bis(5-tert-butyl-1H-pyrrole-2-yl)propane: Features tert-butyl groups instead of mesityl groups.
Uniqueness
2,2-Bis(5-mesityl-1H-pyrrole-2-yl)propane is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s electronic properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological imaging.
Properties
CAS No. |
918897-46-8 |
|---|---|
Molecular Formula |
C29H34N2 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-5-[2-[5-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]propan-2-yl]-1H-pyrrole |
InChI |
InChI=1S/C29H34N2/c1-17-13-19(3)27(20(4)14-17)23-9-11-25(30-23)29(7,8)26-12-10-24(31-26)28-21(5)15-18(2)16-22(28)6/h9-16,30-31H,1-8H3 |
InChI Key |
PFKCHWAFVMWGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(N2)C(C)(C)C3=CC=C(N3)C4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


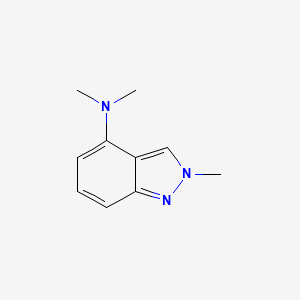
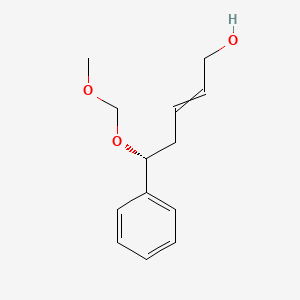
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
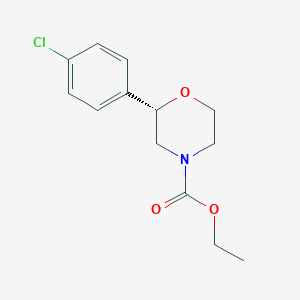
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)

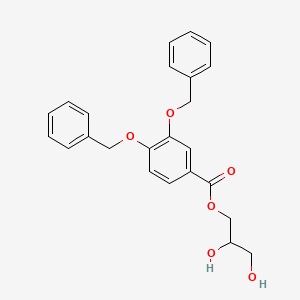
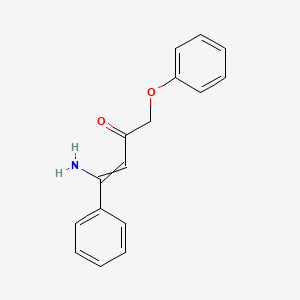
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
![2-Phenyl-1-[4-(1-phenylethyl)piperazin-1-yl]butan-1-one](/img/structure/B14196920.png)
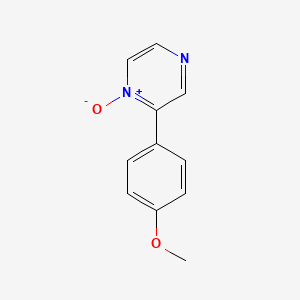
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
